![molecular formula C16H15FN4OS2 B2544465 N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286717-20-1](/img/structure/B2544465.png)
N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of the N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was performed using a microwave-assisted three-component one-pot cyclocondensation method. This approach allowed for the efficient combination of various starting materials, including hydrazides, carbonyl compounds, and sulfanyl acids, to yield the desired carboxamides. The method proved to be effective in creating compounds with an adamantyl moiety, which is known for its antiviral properties .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed through spectral and elemental analysis. Techniques such as IR spectroscopy, 1H-NMR, and 13C-NMR were employed to elucidate the structural details of the carboxamide derivatives. These analyses were crucial in verifying the presence of the characteristic amide bridge and the correct assembly of the aromatic and non-aromatic components of the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were based on the cyclocondensation of the starting materials. The presence of the microwave irradiation likely enhanced the reaction rates and yields. The studies did not provide detailed mechanisms of the reactions, but the successful synthesis of the target molecules indicates that the chosen conditions were appropriate for the formation of the carboxamide linkage and the integration of the adamantyl group .
Physical and Chemical Properties Analysis
While the papers did not explicitly discuss the physical and chemical properties of the synthesized compounds, their antiviral activity suggests that they possess the necessary chemical functionality to interact with the influenza virus hemagglutinin. The adamantyl group, in particular, is known to confer significant antiviral properties, as evidenced by the potent inhibitory effect of one of the derivatives, which acted as a fusion inhibitor by preventing the conformational change of the hemagglutinin at low pH .
Relevant Case Studies
The case studies presented in the papers involve the evaluation of the antiviral activity of the synthesized compounds against various strains of influenza A (H1N1 and H3N2) and influenza B viruses in MDCK cell cultures. The studies revealed a confined structure-activity relationship, with specific derivatives showing potent inhibitory effects. For instance, the compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a strong inhibitor, with an antiviral EC(50) of 1.4 µM against influenza A/H3N2 virus, highlighting its potential as a lead compound for further development .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Researchers have developed various methodologies for synthesizing novel compounds that share structural similarities or conceptual relevance with "N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide". These methods are pivotal for exploring the chemical space around such structures for potential pharmacological applications. For example, the work by Mlostoń et al. (2002) demonstrates the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their biological activities, which parallels the interest in synthesizing complex molecules for biological evaluation (Mlostoń, Urbaniak, & Heimgartner, 2002).
Antimicrobial Activity
Several synthesized compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. For instance, Babu et al. (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives and assessed their antimicrobial activity, showcasing the potential of these compounds in addressing bacterial and fungal infections (Babu, Srinivasulu, & Kotakadi, 2015).
Anti-inflammatory and Analgesic Agents
Research into the anti-inflammatory and analgesic potential of compounds with similar structural motifs has been conducted. Abu‐Hashem et al. (2020) investigated novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents, revealing significant bioactivities that could be leveraged for therapeutic purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Evaluation
The exploration of anticancer activities forms a crucial part of the research on novel chemical entities. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against a panel of human cancer cell lines. This research highlights the potential of such compounds in the development of new anticancer therapies (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS2/c1-8-9(2)23-15(18-8)20-14(22)10-6-21(7-10)16-19-13-11(17)4-3-5-12(13)24-16/h3-5,10H,6-7H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKRRFDKLPMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)
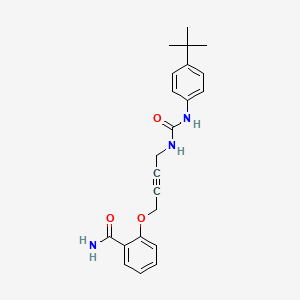
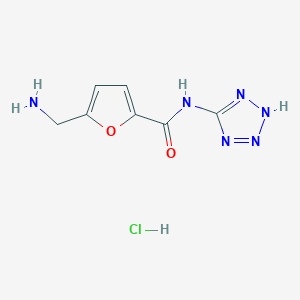
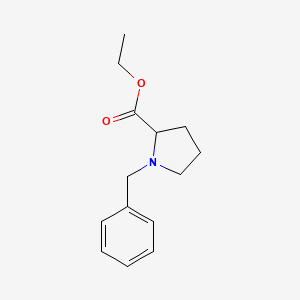
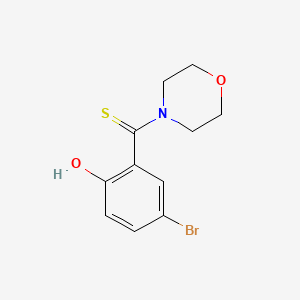
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)
![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)


![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)
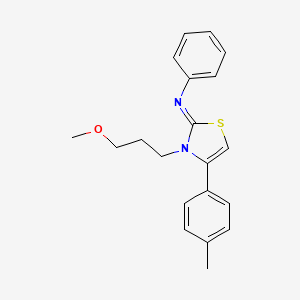
amine](/img/structure/B2544403.png)
![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)